molecular formula C18H24O3 B14192509 2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane CAS No. 832726-83-7

2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane

Cat. No.: B14192509
CAS No.: 832726-83-7
M. Wt: 288.4 g/mol
InChI Key: MUHHQIZUUBLQDR-UHFFFAOYSA-N
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Description

2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxane ring and a phenoxy group, which are connected through a butyl chain with a prop-2-yn-1-yloxy substituent. Its distinct molecular structure makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(prop-2-yn-1-yloxy)benzoyl chloride with butyl alcohol under basic conditions to form the intermediate 4-(prop-2-yn-1-yloxy)butyl benzoate. This intermediate is then subjected to a cyclization reaction with oxane in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the oxane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxy or oxane derivatives.

Scientific Research Applications

2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can participate in covalent bonding with biological macromolecules, leading to the modification of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, influencing their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-Oxo-4-(2-propyn-1-yloxy)butanoic acid

Uniqueness

2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane stands out due to its unique combination of an oxane ring and a phenoxy group, which imparts distinct chemical and biological properties.

Properties

CAS No.

832726-83-7

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

2-[4-(4-prop-2-ynoxybutyl)phenoxy]oxane

InChI

InChI=1S/C18H24O3/c1-2-13-19-14-5-3-7-16-9-11-17(12-10-16)21-18-8-4-6-15-20-18/h1,9-12,18H,3-8,13-15H2

InChI Key

MUHHQIZUUBLQDR-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCCCC1=CC=C(C=C1)OC2CCCCO2

Origin of Product

United States

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